molecular formula C17H23FN2O5 B2354953 tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate CAS No. 1286274-63-2

tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate

Cat. No.: B2354953
CAS No.: 1286274-63-2
M. Wt: 354.378
InChI Key: BZXJFSWVFBQAJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O5 It is a piperidine derivative that features a tert-butyl ester group, a fluoro-nitrophenoxy moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate typically involves the reaction of 4-fluoro-2-nitrophenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: tert-Butyl 4-[(4-amino-2-nitrophenoxy)methyl]piperidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and fluoro groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.

    tert-Butyl 4-cyanopiperidine-1-carboxylate: Contains a cyano group instead of the fluoro-nitrophenoxy moiety.

    tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Features a trifluoromethyl group and a piperazine ring

Uniqueness

tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate is unique due to the presence of both a fluoro and a nitro group on the phenoxy moiety, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-5-4-13(18)10-14(15)20(22)23/h4-5,10,12H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXJFSWVFBQAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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